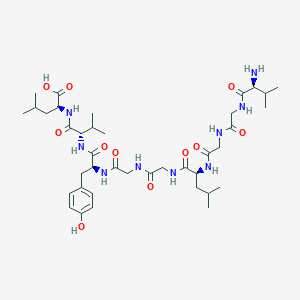![molecular formula C11H12O6 B14196121 (2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid CAS No. 839712-43-5](/img/structure/B14196121.png)
(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid is an organic compound with a complex structure that includes a phenoxy group and a methoxycarbonyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate. This intermediate is then reacted with ®-2-chloropropanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of (2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxybenzoate: A precursor in the synthesis of (2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid.
®-2-chloropropanoic acid: Another precursor used in the synthesis.
Phenoxyacetic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.
Eigenschaften
CAS-Nummer |
839712-43-5 |
|---|---|
Molekularformel |
C11H12O6 |
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
(2R)-2-(4-methoxycarbonyloxyphenoxy)propanoic acid |
InChI |
InChI=1S/C11H12O6/c1-7(10(12)13)16-8-3-5-9(6-4-8)17-11(14)15-2/h3-7H,1-2H3,(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
XEZPLVLDMAHESN-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC(=O)OC |
Kanonische SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


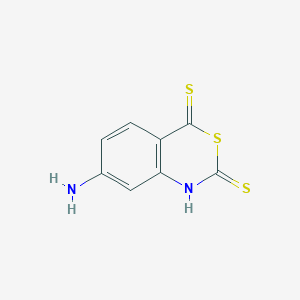
![5-[(4-Methylphenyl)methanesulfinyl]-1,2,4-thiadiazole](/img/structure/B14196046.png)
![(1R,5R)-1-(2-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14196054.png)
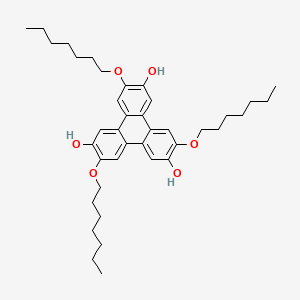
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-N,N-dimethylaniline](/img/structure/B14196056.png)
![4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid](/img/structure/B14196063.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-propan-2-ylurea](/img/structure/B14196072.png)
![2-[(4-Methylphenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14196084.png)
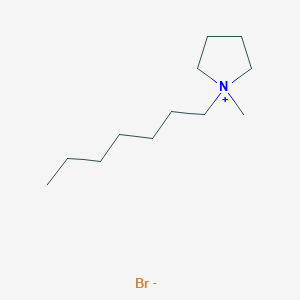
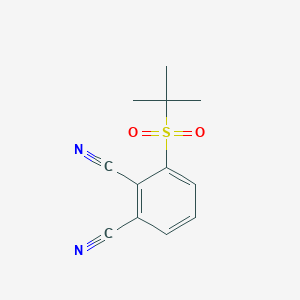
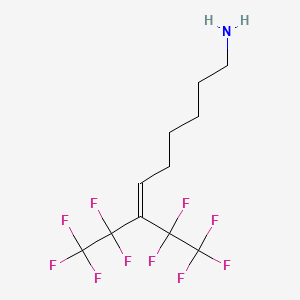
![2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14196131.png)
![3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B14196133.png)
